Cas no 19967-22-7 (4-(4-chlorophenyl)butan-1-ol)

4-(4-Chlorophenyl)butan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₁₀H₁₃ClO. This compound features a hydroxyl group attached to a butyl chain terminated by a 4-chlorophenyl ring, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The chlorophenyl moiety enhances stability and reactivity, while the primary alcohol group facilitates derivatization into esters, ethers, or other derivatives. The compound is typically characterized by its high purity and consistent performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its stability.
4-(4-chlorophenyl)butan-1-ol structure
4-(4-chlorophenyl)butan-1-ol structure
Product name:4-(4-chlorophenyl)butan-1-ol
CAS No:19967-22-7
MF:C10H13ClO
MW:184.662622213364
MDL:MFCD11592109
CID:2107089
PubChem ID:14266244

4-(4-chlorophenyl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-chloroBenzenebutanol
    • 4-Chloro-benzenebutanol
    • 19967-22-7
    • FT-0703849
    • 4-(4-chlorophenyl)butan-1-ol
    • F80288
    • AKOS006315195
    • EN300-267912
    • UIXDXDYFMWTCEQ-UHFFFAOYSA-N
    • SCHEMBL1803684
    • 4-(4-chlorophenyl)butanol
    • MDL: MFCD11592109
    • Inchi: 1S/C10H13ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2
    • InChI Key: UIXDXDYFMWTCEQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CCCCO

Computed Properties

  • Exact Mass: 184.0654927g/mol
  • Monoisotopic Mass: 184.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

4-(4-chlorophenyl)butan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-267912-0.25g
4-(4-chlorophenyl)butan-1-ol
19967-22-7
0.25g
$249.0 2023-09-11
Enamine
EN300-267912-1.0g
4-(4-chlorophenyl)butan-1-ol
19967-22-7
1g
$842.0 2023-06-04
Enamine
EN300-267912-1g
4-(4-chlorophenyl)butan-1-ol
19967-22-7
1g
$271.0 2023-09-11
TRC
C611588-10mg
4-(4-chlorophenyl)butan-1-ol
19967-22-7
10mg
$64.00 2023-05-18
TRC
C611588-50mg
4-(4-chlorophenyl)butan-1-ol
19967-22-7
50mg
$196.00 2023-05-18
TRC
C611588-100mg
4-(4-chlorophenyl)butan-1-ol
19967-22-7
100mg
$305.00 2023-05-18
Enamine
EN300-267912-10g
4-(4-chlorophenyl)butan-1-ol
19967-22-7
10g
$1163.0 2023-09-11
Aaron
AR01JMV0-500mg
4-Chloro-benzenebutanol
19967-22-7 97%
500mg
$318.00 2025-02-13
1PlusChem
1P01JMMO-500mg
4-Chloro-benzenebutanol
19967-22-7 97%
500mg
$278.00 2023-12-19
Enamine
EN300-267912-0.1g
4-(4-chlorophenyl)butan-1-ol
19967-22-7
0.1g
$238.0 2023-09-11

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